1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone
Description
This compound features a 1,4-thiazepan ring system substituted with a phenyl group at position 7 and a 1,1-dioxido (sulfone) moiety. The ethanone group is linked to a 4-fluorophenylthio substituent, which introduces both electron-withdrawing (fluorine) and sulfur-based functional groups. The sulfone group enhances solubility and metabolic stability compared to non-oxidized sulfur analogs .
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c20-16-6-8-17(9-7-16)25-14-19(22)21-11-10-18(26(23,24)13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGVLLRZVOPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation.
Sulfoxidation: The thiazepane ring is oxidized to introduce the sulfoxide group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether Formation: The final step involves the coupling of the fluorophenyl group with the thiazepane derivative, typically using thiol reagents and coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiazepane derivatives without the sulfoxide group.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The thiazepane ring and fluorophenyl group are crucial for binding affinity and specificity.
Chemical Reactivity: The sulfoxide and thioether groups are reactive sites that participate in various chemical transformations.
Comparison with Similar Compounds
Core Heterocyclic Ring Systems
The 1,4-thiazepan ring in the target compound distinguishes it from analogs with alternative heterocycles:
- Triazole-based analogs: describes 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone, which replaces the thiazepan with a triazole ring.
- Benzothiazine-based analogs: The compound (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone () contains a benzothiazine ring fused to a benzene ring. This fused system increases aromaticity and π-stacking capability, which may enhance interactions with hydrophobic protein domains compared to the monocyclic thiazepan .
Substituent Effects
- Fluorophenylthio group: The 4-fluorophenylthio moiety is shared with 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)thio]ethanone (). The fluorine atom’s electronegativity stabilizes the thioether bond, reducing oxidation susceptibility. However, the imidazopyridine substituent in introduces nitrogen-based hydrogen bonding, absent in the thiazepan-based compound .
- Sulfone vs. Sulfonyl Groups : The target compound’s 1,1-dioxido group contrasts with sulfonyl-containing analogs like those in . Sulfones are less reactive than sulfonamides but improve aqueous solubility, which may influence pharmacokinetics .
Structural and Functional Data Table
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone | 1,4-Thiazepane | 7-Phenyl, 4-fluorophenylthio, sulfone | ~395.45 (estimated) | High solubility, flexible conformation |
| 2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | Phenylsulfonyl, 2,4-difluorophenyl | ~567.54 | Rigid structure, enzyme inhibition |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | Benzothiazine | 4-Ethylphenyl, 3-methylphenyl | ~463.50 | Aromatic stacking, metabolic stability |
| 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone | None (linear structure) | Cyclohexylamino, 4-fluorophenyl | ~261.33 | Amine-based reactivity, lower complexity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
